
5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its pyrimidine ring structure, which is substituted with an ethoxyvinyl group at the 4-position and an ethyl ester group at the 5-position. The molecular formula of this compound is C11H14N2O3, and it has a molecular weight of 222.24 g/mol . Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-chloropyrimidine-5-carboxylate with tributyl (1-ethoxyvinyl)stannane in the presence of bis-triphenylphosphine-palladium (II) chloride as a catalyst. The reaction is carried out in N,N-dimethylformamide (DMF) at 100°C for 16 hours under an inert atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are dried and concentrated, and the crude product is purified by silica gel column chromatography to obtain ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate as a colorless viscous liquid .
Análisis De Reacciones Químicas
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. For example, the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. It can also be oxidized to form corresponding pyrimidine derivatives or reduced to form dihydropyrimidine derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate has several scientific research applications. In medicinal chemistry, pyrimidine derivatives are known for their antiviral, anticancer, antioxidant, and antimicrobial activities. This compound can be used as a building block for the synthesis of novel pyrimidine-based drugs with potential therapeutic applications. Additionally, it can be used in the development of agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of kinases, which play a crucial role in cell signaling pathways. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparación Con Compuestos Similares
Ethyl 4-(1-ethoxyvinyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as ethyl 4-benzyl-1-(4-(3-hydroxy-4-isopropoxy-4-oxobut-2-enoyl)benzyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate and benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. These compounds share similar pyrimidine ring structures but differ in their substituents, leading to variations in their biological activities and applications.
Propiedades
Número CAS |
62328-15-8 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
ethyl 4-(1-ethoxyethenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-4-15-8(3)10-9(6-12-7-13-10)11(14)16-5-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
QRYYZJWUPPXOCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1=NC=NC=C1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 9-(2-ethoxy-2-oxoethylidene)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215519.png)
![Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B15215523.png)
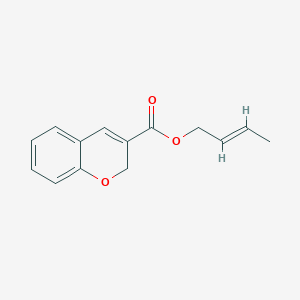
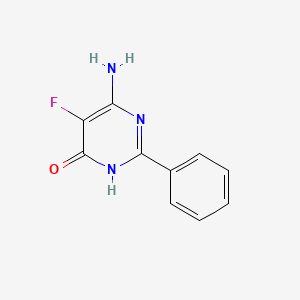
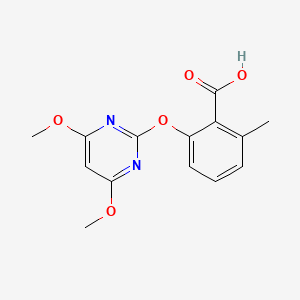
![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B15215554.png)
![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
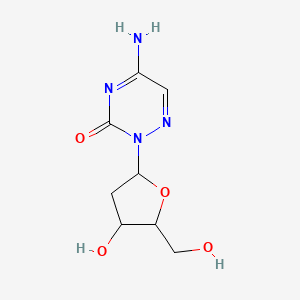
![6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B15215567.png)
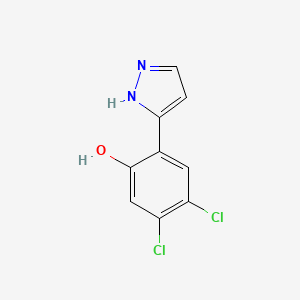
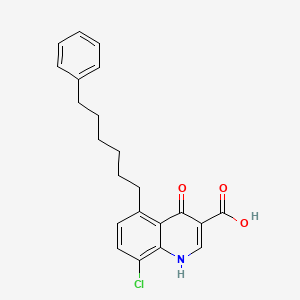
![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)


